molecular formula C11H9ClN2O2 B13667314 Ethyl 4-chloroquinazoline-8-carboxylate

Ethyl 4-chloroquinazoline-8-carboxylate

Cat. No.: B13667314
M. Wt: 236.65 g/mol
InChI Key: AOXPIJZZVHBDMA-UHFFFAOYSA-N
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Description

Ethyl 4-chloroquinazoline-8-carboxylate is a synthetically valuable chemical scaffold based on the privileged quinazoline structure, a heterocycle of high importance in medicinal chemistry and drug discovery . The quinazoline core is a key structural component in over 200 naturally occurring alkaloids and several FDA-approved therapies, underscoring its therapeutic relevance . This specific derivative is designed for use as a key intermediate in organic synthesis and medicinal chemistry research. The 4-chloro and 8-ester substituents are excellent handles for further functionalization, allowing researchers to develop novel compounds for biological evaluation . The quinazoline pharmacophore is extensively documented for its potent biological activities, particularly in oncology research. Numerous 4-substituted quinazoline derivatives have been developed as targeted therapeutic agents, most notably as protein kinase inhibitors . These inhibitors often target the epidermal growth factor receptor (EGFR), a well-validated molecular target in cancer therapy, with drugs like gefitinib and erlotinib being prime examples . Furthermore, recent scientific advances explore quinazoline-based carboxylic acid derivatives as promising scaffolds for developing novel non-classical carbonic anhydrase inhibitors (CAIs) . The tumor-associated CA isoforms IX and XII are recognized as attractive targets for anticancer drug development, and quinazoline derivatives have demonstrated significant potential in inhibiting these enzymes . This compound is intended for the synthesis of novel molecules to probe these and other biological pathways.

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

ethyl 4-chloroquinazoline-8-carboxylate

InChI

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)8-5-3-4-7-9(8)13-6-14-10(7)12/h3-6H,2H2,1H3

InChI Key

AOXPIJZZVHBDMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1N=CN=C2Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of ethyl 4-chloroquinazoline-8-carboxylate typically follows a synthetic route involving:

  • Formation of substituted benzanilide intermediates
  • Conversion to imidoyl chloride derivatives
  • Cyclization to quinazoline skeleton
  • Introduction of the ethyl ester group at the 8-carboxylate position

This approach is consistent with classical methods for quinazoline synthesis, utilizing electrophilic aromatic substitution, amide formation, and ring closure reactions.

Stepwise Preparation Method

Synthesis of Benzanilide Intermediates

  • Starting from appropriately substituted anilines and benzoyl chlorides, benzanilide derivatives are synthesized via the Schotten–Baumann reaction.
  • This involves coupling of electrophilic acyl chlorides with primary amines in the presence of a base such as triethylamine.
  • For this compound, 4-chlorobenzoyl chloride and ethyl anthranilate or related amines are typical starting materials.

Formation of Imidoyl Chloride Derivatives

  • The benzanilide intermediates are treated with thionyl chloride (SOCl2) under reflux conditions.
  • This converts the amide group into the corresponding imidoyl chloride, a reactive intermediate essential for cyclization.

Cyclization to Quinazoline Core

  • The imidoyl chloride intermediates are cyclized by heating with ethyl cyanoformate in the presence of a Lewis acid catalyst such as tin tetrachloride (SnCl4).
  • This step forms the quinazoline ring system with an ethyl ester group at the 8-position, yielding this compound.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Benzanilide formation 4-chlorobenzoyl chloride, ethyl anthranilate, triethylamine, aqueous medium Schotten–Baumann reaction, reflux
Imidoyl chloride formation Thionyl chloride, reflux Converts amide to imidoyl chloride
Cyclization to quinazoline Ethyl cyanoformate, tin tetrachloride, heat Promotes ring closure and ester formation

Purification and Characterization

  • The crude product is typically purified by recrystallization from suitable solvents or by chromatographic techniques.
  • Characterization includes melting point determination (100–104 °C), spectral analysis (NMR, IR), and purity assessment.
  • The compound appears as a white to pale-yellow crystalline solid.

Research and Analytical Data Summary

While direct preparation data for this compound is limited in isolated form, related quinazoline derivatives have been synthesized and studied extensively using similar methods. For example, in a series of quinazoline derivatives bearing halogen substitutions and ester/carboxylate functionalities, the synthetic route described above was employed successfully.

Summary Table of Preparation Steps

Step Number Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate
1 Schotten–Baumann acylation 4-chlorobenzoyl chloride + ethyl anthranilate Triethylamine, aqueous, reflux Benzanilide intermediate
2 Chlorination Benzanilide intermediate Thionyl chloride, reflux Imidoyl chloride derivative
3 Cyclization Imidoyl chloride derivative Ethyl cyanoformate, SnCl4, heat This compound

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloroquinazoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or methanol.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic substitution: Substituted quinazolines.

    Hydrolysis: 4-chloroquinazoline-8-carboxylic acid.

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazolines.

Scientific Research Applications

Ethyl 4-chloroquinazoline-8-carboxylate has a wide range of applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.

    Organic Synthesis: Serves as an intermediate in the synthesis of various heterocyclic compounds.

    Biological Studies: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Industrial Applications: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Ethyl 4-chloroquinazoline-8-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved vary based on the specific derivative or analog being studied .

Comparison with Similar Compounds

Ethyl 4-Chloro-8-Nitroquinoline-3-Carboxylate (CAS 131548-98-6)

Core Structure: Quinoline (one nitrogen atom). Substituents:

  • Position 4: Chlorine
  • Position 8: Nitro group
  • Position 3: Ethyl ester

Key Differences :

  • Hazard data for this compound are unspecified, but its nitro group may pose stability concerns under heat or shock .

Ethyl 4-[(2-Hydroxyethyl)amino]-8-Methyl-3-Quinolinecarboxylate (CAS 371142-83-5)

Core Structure: Quinoline. Substituents:

  • Position 4: 2-Hydroxyethylamino group
  • Position 8: Methyl group
  • Position 3: Ethyl ester

Key Differences :

  • The methyl group at position 8 is less electron-withdrawing than a nitro or ester group, altering electronic distribution and reactivity .

Ethyl 4-{[1-(2,4-Dichlorobenzyl)-1H-1,2,3-Triazol-4-yl]methoxy}-8-(Trifluoromethyl)quinoline-3-Carboxylate

Core Structure: Quinoline. Substituents:

  • Position 4: Triazolylmethoxy group with 2,4-dichlorobenzyl substituent
  • Position 8: Trifluoromethyl group
  • Position 3: Ethyl ester

Key Differences :

  • The trifluoromethyl group at position 8 provides strong electron-withdrawing effects and metabolic stability, which are advantageous in drug design.

Thiazole Carboxylates (e.g., Ethyl 5-Chlorothiazole-4-Carboxylate, CAS 425392-45-6)

Core Structure : Thiazole (five-membered ring with nitrogen and sulfur).
Substituents :

  • Position 5: Chlorine
  • Position 4: Ethyl ester

Key Differences :

  • Thiazole’s smaller ring size and sulfur atom alter electronic properties and metabolic pathways compared to quinazoline.
  • Chlorine at position 5 may enhance electrophilic reactivity, useful in cross-coupling reactions .

Structural and Functional Comparison Table

Compound Name Core Structure Substituents (Positions) Key Functional Groups CAS Number
Ethyl 4-chloroquinazoline-8-carboxylate Quinazoline Cl (4), COOEt (8) Chlorine, Ester Not Provided
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate Quinoline Cl (4), NO₂ (8), COOEt (3) Chlorine, Nitro, Ester 131548-98-6
Ethyl 4-[(2-hydroxyethyl)amino]-8-methyl-3-quinolinecarboxylate Quinoline NHCH₂CH₂OH (4), CH₃ (8), COOEt (3) Hydroxyethylamino, Methyl, Ester 371142-83-5
Ethyl 5-chlorothiazole-4-carboxylate Thiazole Cl (5), COOEt (4) Chlorine, Ester 425392-45-6

Research Implications and Reactivity Trends

  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro () and trifluoromethyl () groups increase electrophilicity, favoring reactions like nucleophilic aromatic substitution. In contrast, hydroxyethylamino () and methyl groups may enhance solubility but reduce reactivity.
  • Heterocyclic Core Influence: Quinazoline’s dual nitrogen atoms may improve binding to biological targets (e.g., enzymes) compared to quinoline or thiazole derivatives, though direct evidence is lacking.
  • Synthetic Utility : Ethyl ester groups (common in all compounds) serve as versatile intermediates for hydrolysis or transesterification reactions .

Q & A

Q. What are the established synthetic methodologies for Ethyl 4-chloroquinazoline-8-carboxylate, and how can reaction parameters be optimized for yield improvement?

The synthesis typically involves nucleophilic substitution or cyclocondensation of quinazoline precursors. For example, reacting 4-chloroquinazoline-8-carboxylic acid with ethyl chloroformate in ethanol under reflux (70–80°C) with triethylamine as a catalyst. Optimization includes solvent selection (DMF for polar intermediates), temperature control (±2°C via oil bath), and stoichiometric adjustments (1.2 equivalents of ethylating agent). Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol yields >85% purity. Reaction progress should be monitored by TLC and validated via HPLC .

Q. Which analytical techniques are most reliable for structural elucidation of this compound, and how should data interpretation be approached?

Combine ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆), IR (for ester C=O stretch at ~1720 cm⁻¹), and high-resolution MS (ESI+ for [M+H]+ ion). X-ray crystallography provides definitive confirmation: refine datasets using SHELXL (SHELX-2018 suite) to resolve bond lengths (e.g., C-Cl: 1.73–1.75 Å) and dihedral angles. Discrepancies between spectroscopic and crystallographic data may indicate polymorphism or solvate formation, necessitating DSC/TGA analysis .

Q. What safety protocols are critical during large-scale synthesis of this compound?

Use nitrile gloves (0.11 mm thickness, tested against chlorinated compounds) and full-face respirators with A2B2E2K2 filters. Conduct reactions in ventilated enclosures (≥0.5 m/s airflow). Spill containment requires vermiculite or polypropylene absorbents. For skin exposure, wash with 10% ethanol (v/v) followed by 0.9% saline. Store intermediates in amber vials at 2–8°C .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve ambiguities in the tautomeric forms of this compound?

Collect high-resolution (<1.0 Å) X-ray data using Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refine with SHELXL-2018, employing Hirshfeld atom refinement (HAR) for hydrogen positioning. Compare experimental electron density maps with DFT-calculated structures (B3LYP/6-311+G(d,p)) to identify dominant tautomers. Validate via ¹H-¹⁵N HMBC NMR to detect N-H coupling .

Q. What strategies address contradictions between spectroscopic data and theoretical reactivity predictions for this compound derivatives?

Perform Hammett analysis using σₚ values of substituents to correlate experimental reaction rates (e.g., hydrolysis in pH 7.4 buffer) with DFT-calculated activation energies (Gaussian 16, M06-2X/cc-pVTZ). Cross-validate via LC-MS/MS to detect intermediate species. For crystallographic mismatches, analyze thermal motion (B-factors > 5 Ų) to identify dynamic disorder .

Q. How can Mercury CSD 2.0 enhance the interpretation of packing motifs in this compound polymorphs?

Use Mercury’s "Packing Similarity" module to compare intermolecular contacts (e.g., C–H···O, π–π stacking) across polymorphs. Generate void maps (probe radius: 1.2 Å) to assess solvent-accessible volumes. Cross-reference with CSD database entries (e.g., refcode: ABC123) to identify isostructural analogs. Export CIF files for publication-ready figures .

Q. What methodologies validate the biological activity of this compound in enzyme inhibition assays?

Perform kinetic assays (e.g., Michaelis-Menten for kinase inhibition) with purified target enzymes (≥95% SDS-PAGE purity). Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to determine Kd values. Counter-screen against off-targets (e.g., CYP450 isoforms) via LC-MS metabolic stability tests. Data analysis requires nonlinear regression (GraphPad Prism) and F-test validation of IC50 curves .

Data Presentation & Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility of this compound studies?

Report exact molar ratios, solvent grades (HPLC vs. technical), and equipment specifications (e.g., microwave reactor wattage). Include raw NMR spectra (FID files) and chromatograms (UV/RI traces) in supplementary data. For crystallography, deposit CIF files with the Cambridge Structural Database (CSD) and provide refinement residuals (R1/wR2) .

Q. What statistical approaches are recommended for analyzing biological assay data involving this compound?

Apply Grubbs’ test (α = 0.05) to exclude outliers in triplicate measurements. Use ANOVA with Tukey post-hoc analysis for dose-response comparisons. Report 95% confidence intervals for IC50 values. For time-resolved assays, employ mixed-effects models (R package nlme) to account for plate variability .

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